molecular formula C11H13N3OS B2751104 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 305337-09-1

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2751104
M. Wt: 235.31
InChI Key: FHRANGZSMFETLB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, ChemSpider ID, etc. It may also include information about the compound’s occurrence in nature or its commercial availability .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the study of reaction mechanisms .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. The compound’s chemical stability and reactivity are also important considerations .

Scientific Research Applications

Protective Effects and Oxidative Stress

One study investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. This research highlighted the potential of certain thiazolo-triazole compounds in controlling ethanol-induced oxidative stress selectively in organs, hinting at therapeutic applications for conditions related to oxidative stress (Aktay et al., 2005).

Antimicrobial and Antiproliferative Activities

Another area of research includes the synthesis and evaluation of novel 1,2,4-substituted triazoles for their urease inhibition and anti-proliferative activities. Such compounds have shown promise as urease inhibitors and in anti-proliferative applications, indicating their potential in developing treatments for diseases where urease activity and cell proliferation need to be controlled (Ali et al., 2022).

Spectroscopic and Luminescent Properties

Research on the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of related triazole-thione compounds has provided insights into their photophysical properties. This includes studies on their potential use in materials science, particularly in developing materials with specific optical properties for technological applications (Nadeem et al., 2017).

DNA Methylation Inhibitors

The synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and their evaluation as DNA methylation inhibitors highlight another significant research direction. These studies suggest the potential of triazole-thiol derivatives in epigenetic therapies by affecting DNA methylation, a critical process in gene expression regulation and cancer development (Hovsepyan et al., 2018).

Corrosion Inhibition

Research into Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution demonstrates the application of triazole derivatives in industrial settings, particularly in protecting metals from corrosion. This study suggests that such compounds can significantly inhibit corrosion, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Ansari et al., 2014).

properties

IUPAC Name

4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRANGZSMFETLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

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